3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine is a bicyclic amine compound with the molecular formula C11H22N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . The reaction conditions include:
Catalyst: Raney nickel
Solvent: Anhydrous benzene
Temperature: Room temperature
Pressure: Atmospheric pressure
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of imines or oximes to amines using reducing agents like sodium triacetoxyhydridoborate.
Condensation Reactions: The compound can react with hydroxylamine and hydrazine hydrate to form oximes, hydrazones, and azines.
Common Reagents and Conditions
Reducing Agents: Sodium triacetoxyhydridoborate
Condensation Reagents: Hydroxylamine, hydrazine hydrate
Catalysts: Raney nickel
Major Products Formed
Oximes: Formed from the reaction with hydroxylamine
Hydrazones: Formed from the reaction with hydrazine hydrate
Amines: Formed through reductive amination
Scientific Research Applications
3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.
Mechanism of Action
The exact mechanism of action of 3-Propyl-3-azabicyclo[33 its derivatives are known to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding . The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
- 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine
- 3-Substituted 3-azabicyclo[3.3.1]nonan-9-ones
Uniqueness
3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its propyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution differentiates it from other similar compounds and can lead to distinct pharmacological properties .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C11H22N2/c1-2-6-13-7-9-4-3-5-10(8-13)11(9)12/h9-11H,2-8,12H2,1H3 |
InChI Key |
WZTINSOFBXMMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCCC(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.